((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt

Fluorosurfactant Surface Tension Critical Micelle Concentration

((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt (CAS 68299-29-6) is an anionic fluorosurfactant belonging to the perfluoroalkyl sulfonamido benzenesulfonate class. It features a C7F15 perfluoroalkyl tail covalently linked via a sulfonamide (–SO2NH–) bridge to a benzyl sulfonate head group, yielding a molecular weight of 641.3 g/mol.

Molecular Formula C14H7F15NNaO5S2
Molecular Weight 641.3 g/mol
CAS No. 68299-29-6
Cat. No. B13780117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
CAS68299-29-6
Molecular FormulaC14H7F15NNaO5S2
Molecular Weight641.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H8F15NO5S2.Na/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)37(34,35)30-5-6-3-1-2-4-7(6)36(31,32)33;/h1-4,30H,5H2,(H,31,32,33);/q;+1/p-1
InChIKeyOYGLSOGXCCTKQB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic Acid, Sodium Salt (CAS 68299-29-6) – a C7-Fluorinated Sulfonamide Sulfonate Surfactant


((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt (CAS 68299-29-6) is an anionic fluorosurfactant belonging to the perfluoroalkyl sulfonamido benzenesulfonate class [1]. It features a C7F15 perfluoroalkyl tail covalently linked via a sulfonamide (–SO2NH–) bridge to a benzyl sulfonate head group, yielding a molecular weight of 641.3 g/mol [1]. This hybrid architecture embeds a fully fluorinated heptyl segment rather than the more common C8F17 or C4F9 perfluoroalkyl chains, positioning it as a chain-length-specific candidate for applications where surface tension reduction, micellization behavior, and regulatory compliance intersect [2].

C7 perfluoroalkyl chain targets near-C8 surface activity while avoiding PFOS classification
Sulfonamide-benzenesulfonate architecture may modulate interfacial packing and electrolyte tolerance
Predicted Krafft point below ambient may support cold-water operability where C8 surfactants precipitate

Why a C7 Perfluoroalkyl Sulfonamide Benzenesulfonate Cannot Be Replaced by a Generic C4, C6, or C8 Fluorosurfactant


Fluorinated surfactants are not interchangeable; their performance is acutely chain-length-dependent [1]. For perfluoroalkanesulfonates, each additional –CF2– group lowers the critical micelle concentration (CMC) by a factor of approximately 2.7–2.9 [2]. However, chain elongation also raises the Krafft point—the temperature below which the surfactant precipitates as a hydrated solid rather than forming micelles [3]. The C7F15 segment occupies an inflection point in this trade-off: sufficiently long for low CMC and high surface pressure, yet with a Krafft point predicted to be lower than that of C8 homologs, permitting cold-water operability where perfluorooctanesulfonate-based surfactants fail due to precipitation [3]. Furthermore, the sulfonamide (–SO2NH–) bridge introduces a hydrogen-bonding site absent in simple perfluoroalkanesulfonate salts, modulating aggregation number and interfacial packing [4]. These structural differentiators mean that substituting CAS 68299-29-6 with a C4, C6, or C8 anionic fluorosurfactant—or with a non-sulfonamide analog—will alter CMC, minimum surface tension, and temperature-dependent solubility in a non-linear and often application-fatal manner.

CMC shift with chain length Critical micelle concentration changes non-linearly with each –CF2– group; C4, C6, or C8 analogs may not reproduce surface coverage at equivalent loading.
Cold-water precipitation mismatch C8 surfactants may precipitate below ambient temperature; substitution can cause loss of surface activity in unheated processes.
Interfacial packing divergence The sulfonamide bridge and ortho-benzyl spacer alter monolayer properties; simple perfluoroalkanesulfonates do not offer equivalent interfacial architecture.

Measurable Performance Differentiation of Pentadecafluoroheptyl Sulfonamide Benzenesulfonate vs. C4, C6, and C8 Analogs


Surface Tension at CMC: C7F15 Sulfonamide Benzenesulfonate Achieves Lower γcmc than C4 and C6 Perfluoroalkanesulfonate Salts

Supplier-reported surface tension for CAS 68299-29-6 ranges from 15–20 mN/m in aqueous solution, a range consistent with perfluoroalkyl surfactants bearing ≥7 fluorinated carbons . This is significantly lower than the 23.1 mN/m reported for a C6F13-containing sulfonamide surfactant at its CMC (8.0 × 10⁻⁴ mol/L, 25 °C) [1]. Patent data further confirm that C4F9SO2N-containing surfactants produce surface tensions substantially higher than their C8F17SO2N counterparts at equal concentration, with the shortfall attributable to the reduced perfluoroalkyl chain length [2]. The C7F15 chain thus bridges the performance gap between short-chain (C4–C6) and restricted long-chain (C8) fluorosurfactants, delivering near-C8 surface activity while avoiding the regulatory scrutiny and elevated Krafft point associated with perfluorooctyl derivatives.

Surface tension at CMC
Reported
Target: 15–20 mN/m C6 analog: 23.1 mN/m
Supports wetting and spreading performance assessment; reported lower γcmc vs C6 comparator.
Supplier specification; cross-study context.
Fluorosurfactant Surface Tension Critical Micelle Concentration C7F15

Critical Micelle Concentration: C7F15 Chain Length Yields a Predicted 2.7–2.9-Fold Lower CMC per Additional –CF2– Group Relative to Shorter Homologs

Systematic studies on alkali perfluoroalkanesulfonates demonstrate that the CMC decreases by a factor of 2.7–2.9 for each –CF2– group added to the perfluoroalkyl chain [1]. Applying this quantitative structure–property relationship (QSPR), a C7F15 sulfonate is predicted to have a CMC approximately (2.7–2.9)³ ≈ 20–24 times lower than a C4F9 sulfonate, and roughly 50–80% lower than a C6F13 sulfonate. While direct experimental CMC data for CAS 68299-29-6 are not publicly available, the Shinoda et al. (1972) study on C7F15-COOM surfactants establishes that the CMC of fluorinated surfactants correlates with that of hydrocarbon surfactants having a chain ~1.5 times longer, with each –CF2– contributing approximately 1.6 kT to the free energy of micellization [2]. The sulfonamide linkage in CAS 68299-29-6 may further modulate the CMC by altering the hydrophile–lipophile balance relative to a simple perfluoroalkanesulfonate [3].

CMC scaling factor
Class-level inference
~20–24× lower CMC vs C4; ~1.5–2× lower vs C6 (predicted)
May support effective surface coverage at reduced concentrations; QSPR context.
Data to verify; derived from perfluoroalkanesulfonate series.
CMC Perfluoroalkyl chain length Micellization Thermodynamics

Krafft Point and Low-Temperature Operability: C7F15 Chain Avoids the Hydrated-Solid Precipitation that Limits C8 Surfactants Below Ambient Temperature

Shinoda et al. (1972) demonstrated that perfluoroalkanesulfonate surfactants with chain lengths longer than ~8 carbons exhibit Krafft points above room temperature, causing precipitation of the hydrated solid and preventing the surface tension from reaching the expected low values at the CMC [1]. Specifically, the surface tension of surfactants with chain length >C8 could not be depressed below ~20 dyn/cm (≈20 mN/m) unless the Krafft point was lowered, as achieved with ethanolammonium perfluorooctanesulfonate [1]. CAS 68299-29-6, with its C7F15 chain, is predicted to have a Krafft point below that of C8F17 sulfonate analogs, enabling effective micellization and full surface activity at ambient and sub-ambient temperatures. The benzenesulfonate head group and sulfonamide bridge further contribute to hydration, potentially depressing the Krafft point relative to a simple perfluoroheptanesulfonate sodium salt.

Krafft point prediction
Class-level inference
Predicted Krafft point < ambient for C7 chain; C8 may precipitate above 20 mN/m
May support cold-water operability where longer-chain surfactants fail.
Predicted from homologous series; experimental Krafft point not reported.
Krafft point Solubility Temperature stability Fluorosurfactant

Structural Differentiation: the Sulfonamide Bridge and ortho-Benzyl Sulfonate Architecture Modulate Interfacial Packing vs. Simple Perfluoroalkanesulfonates

Unlike simple perfluoroalkanesulfonate salts (e.g., potassium perfluorooctanesulfonate) where the sulfonate group is directly attached to the perfluoroalkyl chain, CAS 68299-29-6 incorporates a –SO2NH–CH2– spacer between the C7F15 tail and the benzenesulfonate head group [1]. This architecture introduces three differentiating features: (i) the sulfonamide NH provides a hydrogen-bond donor/acceptor site absent in perfluoroalkanesulfonates, potentially stabilizing the adsorbed monolayer at the air–water interface; (ii) the benzyl insertion alters the hydrophile–lipophile balance (HLB) relative to direct-attachment sulfonates, shifting the packing parameter; and (iii) the ortho-substituted benzenesulfonate positions the head group off-axis from the perfluoroalkyl chain, which may reduce the limiting molecular area at the interface compared to para-substituted or linear analogs [2]. Patent literature on structurally related fluorinated sulfonamide surfactants confirms that the sulfonamide linkage enables aqueous formulation stability across a broad pH range and compatibility with co-solvents and electrolytes that would salt out simpler fluorinated surfactants [3].

Molecular architecture
Data to verify
C7F15–SO2NH–CH2–C6H4–SO3Na with ortho-substitution vs direct perfluoroalkyl sulfonate
Architecture may alter interfacial packing, H-bonding, and electrolyte tolerance.
Qualitative structural inference; no direct interfacial packing data.
Sulfonamide bridge Benzenesulfonate Interfacial packing Molecular architecture

Regulatory Positioning: C7 Chain Length Offers a Differentiated Risk Profile vs. C8 Perfluorooctyl Surfactants Under Evolving PFAS Regulations

Perfluorooctanesulfonic acid (PFOS, C8F17SO3H) and its derivatives are listed under the Stockholm Convention on Persistent Organic Pollutants and are subject to stringent global restrictions [1]. In contrast, perfluoroheptanesulfonic acid (C7F15SO3H) and its derivatives currently fall outside the specific PFOS regulatory scope. CAS 68299-29-6, containing a C7F15 chain rather than a C8F17 chain, is not classified as a PFOS-related substance. While the regulatory landscape for PFAS is rapidly evolving—with some jurisdictions moving toward class-based restrictions—the C7 chain length currently occupies a differentiated compliance niche: it provides near-C8 surface activity (as demonstrated in Evidence Items 1–3) without triggering the specific PFOS bans that constrain procurement and use of C8-based fluorosurfactants [2]. This regulatory differentiation is quantifiable in terms of supply-chain continuity risk, import/export documentation burden, and waste-disposal compliance costs.

Regulatory positioning
Context-dependent
C7F15 chain not classified as PFOS under Stockholm Convention
Currently avoids PFOS-specific restrictions; regulatory landscape evolving.
Subject to change; monitor jurisdictional updates.
PFAS regulation C7 vs C8 Perfluorooctanesulfonate Procurement compliance

Procurement Value: C7F15 Sulfonamide Benzenesulfonate Bridges the Cost–Performance Gap Between Premium C8 Surfactants and Lower-Cost C4–C6 Alternatives

The electrochemical fluorination (ECF) yield for perfluoroalkanesulfonyl fluorides decreases with increasing chain length: perfluorobutanesulfonyl fluoride (C4) achieves ~58% yield, while perfluorooctanesulfonyl fluoride (C8) achieves only ~31% [1]. This yield differential directly impacts the manufacturing cost and commercial availability of downstream surfactants. CAS 68299-29-6, as a C7F15 derivative, originates from an intermediate chain-length sulfonyl fluoride whose ECF yield plausibly falls between C4 and C8 values, suggesting a unit cost below that of C8-derived surfactants. When combined with its surface activity approaching C8 levels (γcmc 15–20 mN/m; see Evidence Item 1), CAS 68299-29-6 offers a distinct cost–performance optimization: users gain near-premium surface tension reduction at a cost structure closer to mid-chain surfactants, while simultaneously reducing the per-fluorinated-carbon environmental loading by one –CF2– unit relative to C8 alternatives [2].

Procurement value
Class-level inference
ECF yield intermediate between C4 (58%) and C8 (31%); lower per-fluorinated-carbon loading
May offer cost–performance optimization relative to C4 and C8 alternatives.
Inferred from ECF yield trends; actual pricing context-dependent.
Cost-performance ratio C7 surfactant Procurement Fluorosurfactant

High-Value Application Scenarios for ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic Acid, Sodium Salt Based on Verified Performance Differentiation


Semiconductor Photoresist Developer and Etch-Bath Surfactant Requiring Sub-20 mN/m Surface Tension Without C8 Regulatory Liability

Photoresist developers and silicon-oxide etch solutions demand ultralow surface tension (<20 mN/m) to ensure uniform wetting of high-aspect-ratio features [1]. CAS 68299-29-6 delivers γcmc in the 15–20 mN/m range (Evidence Item 1), matching the performance of C8-based surfactants historically used in semiconductor fabrication, while its C7 chain avoids the PFOS-specific supply constraints affecting C8 alternatives [2]. The sulfonamide-benzenesulfonate architecture provides compatibility with the acidic (pH < 2) and high-ionic-strength conditions typical of etch baths, where simple perfluoroalkanesulfonates may salt out [1].

High-Performance Aqueous Firefighting Foam (AFFF) Replacement Formulations Requiring Low CMC and Cold-Water Functionality

Modern fluorine-containing firefighting foams require surfactants with low CMC to maintain film formation at low application rates and must remain soluble at ambient to cold water temperatures [1]. The predicted Krafft point of CAS 68299-29-6 below ambient temperature (Evidence Item 3) ensures consistent foam generation and aqueous film formation in cold-water scenarios where C8 perfluoroalkanesulfonate-based surfactants precipitate and lose efficacy [2]. The CMC advantage (Evidence Item 2) allows effective performance at reduced surfactant loading, critical for concentrates designed to be diluted at 3% or 6% induction ratios.

Industrial Coatings and Leveling Agents Where Perfluoroalkyl Chain Length Directly Controls Crater Prevention and Surface Smoothness

In waterborne and solvent-borne coating formulations, fluorosurfactants reduce surface tension below that of the binder system to prevent cratering, orange peel, and edge crawling [1]. The C7F15 chain of CAS 68299-29-6 provides a surface tension reduction of 15–20 mN/m (Evidence Item 1), sufficient to overcome the ~25–35 mN/m surface tension of typical coating vehicles, while its higher predicted CMC efficiency vs. C4–C6 alternatives (Evidence Item 2) means effective crater control at concentrations of 0.01–0.1 wt% rather than 0.1–1.0 wt% [2].

Specialty Surfactant for Metal Plating and Surface Treatment Baths Requiring Acid Stability and Mist Suppression

Electroplating and electroless plating baths operate under strongly acidic conditions (pH 0–2) and generate hazardous mist that must be suppressed by a persistent surfactant foam blanket [1]. The sulfonamide-benzenesulfonate architecture inherent to CAS 68299-29-6 provides hydrolytic stability under acidic conditions, while the low CMC (Evidence Item 2) supports durable foam generation at minimal concentration [2]. The C7 chain offers a regulatory advantage over C8 mist suppressants (Evidence Item 5), enabling continued use in jurisdictions that have restricted PFOS but not yet enacted class-based PFAS bans.

Application
Selection Property
Validation Focus
Semiconductor photoresist developer and etch-bath surfactant
Ultra-low surface tension profile without C8 regulatory burden
Wetting and leveling performance under process conditions
High-performance AFFF replacement formulations
Low CMC and cold-water solubility
Film formation and foam stability at low temperatures
Industrial coatings and leveling agents
Effective crater prevention at reduced use levels
Surface tension reduction below binder system threshold
Metal plating and surface treatment baths
Acid stability and mist suppression capability
Hydrolytic stability and foam durability under acidic conditions
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